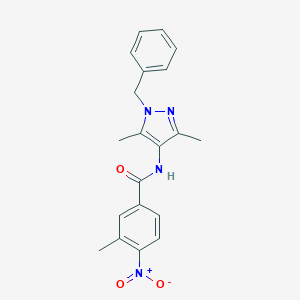![molecular formula C24H21ClN4O2S B445417 N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B445417.png)
N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of sulfonohydrazides and is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a methylbenzenesulfonohydrazide moiety. It has been studied for its potential anticancer properties and its ability to inhibit certain enzymes .
準備方法
The synthesis of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature to obtain the desired product . The reaction can be represented as follows:
4-chlorobenzophenone+tosyl hydrazide→N’-(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene-4-methylbenzenesulfonohydrazide
化学反応の分析
N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. It has been found to inhibit the COX-2 enzyme, which plays a role in inflammation and cancer progression. The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and promoting apoptosis in cancer cells .
類似化合物との比較
N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide can be compared to other sulfonohydrazides and pyrazole derivatives:
N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Similar in structure but differs in the position of the chlorobenzyl group.
N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide: Exhibits unique binding modes and higher selectivity towards COX-2.
These comparisons highlight the uniqueness of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide in terms of its chemical structure and biological activity.
特性
分子式 |
C24H21ClN4O2S |
|---|---|
分子量 |
465g/mol |
IUPAC名 |
N-[(Z)-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-18-7-13-23(14-8-18)32(30,31)28-26-15-21-17-29(16-19-9-11-22(25)12-10-19)27-24(21)20-5-3-2-4-6-20/h2-15,17,28H,16H2,1H3/b26-15- |
InChIキー |
UOFVXWZIUIDYAY-YSMPRRRNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


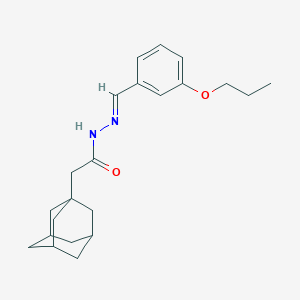
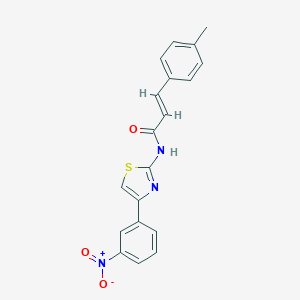
![N-[4-(N-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B445339.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B445342.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B445343.png)
![2-Methoxyethyl 2-[(4-methyl-3,5-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445344.png)
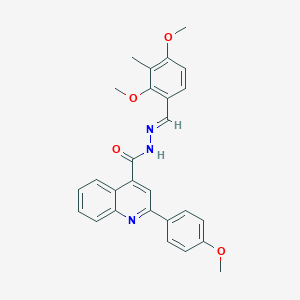
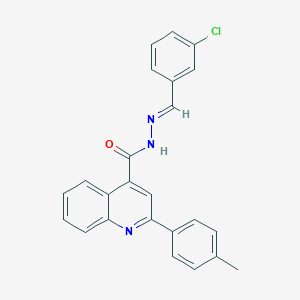

![2-{2-Methoxy-4-[2-(1-naphthoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B445351.png)
![methyl 5-ethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B445353.png)
![N-[4-(N-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B445355.png)
![Methyl 2-[(cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B445356.png)
